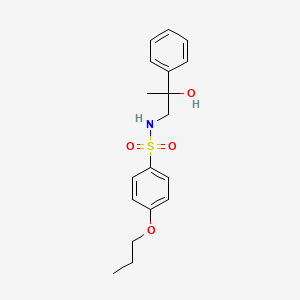

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-3-13-23-16-9-11-17(12-10-16)24(21,22)19-14-18(2,20)15-7-5-4-6-8-15/h4-12,19-20H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQZOSKUISSUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Propoxybenzenesulfonyl Chloride

The propoxy group is introduced via nucleophilic aromatic substitution. Phenol reacts with 1-bromopropane in the presence of a base such as potassium carbonate, yielding 4-propoxybenzene. Subsequent sulfonation using chlorosulfonic acid generates 4-propoxybenzenesulfonyl chloride.

$$ \text{Phenol} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{4-propoxybenzene} \xrightarrow{\text{ClSO}3\text{H}} \text{4-propoxybenzenesulfonyl chloride} $$

Preparation of 2-Amino-2-Phenylpropan-1-ol

This intermediate is synthesized through a Henry reaction between benzaldehyde and nitroethane, followed by reduction:

$$ \text{PhCHO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{Base}} \text{2-nitro-1-phenylpropan-1-ol} \xrightarrow{\text{LiAlH}4} \text{2-amino-2-phenylpropan-1-ol} $$

Stepwise Coupling Procedure

The final step involves reacting 4-propoxybenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol under controlled conditions.

Reaction Conditions

- Solvent : Tetrahydrofuran (THF) or dichloromethane

- Base : Triethylamine or diisopropylamine (2.2 equiv)

- Temperature : 0–25°C

- Time : 6–24 hours

$$ \text{4-propoxybenzenesulfonyl chloride} + \text{2-amino-2-phenylpropan-1-ol} \xrightarrow{\text{Base}} \text{this compound} $$

Workup and Purification

- Acid Wash : 2M HCl removes excess amine.

- Base Wash : 0.25M NaHCO₃ neutralizes residual sulfonyl chloride.

- Solvent Exchange : Toluene or ethyl acetate aids in crystallization.

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >95% purity.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Spectroscopic Characterization

Post-synthesis validation employs:

- ¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 2H, ArH), 6.9 (d, 2H, ArH), 4.1 (m, 1H, CH), 3.9 (t, 2H, OCH₂).

- IR (KBr): 3340 cm⁻¹ (OH), 1160 cm⁻¹ (S=O).

- MS : m/z 349.45 [M+H]⁺.

Comparative Analysis with Analogous Compounds

Modifying the alkoxy group (e.g., ethoxy vs. propoxy) alters crystallinity:

| Alkoxy Group | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|

| Ethoxy | 142 | 0.8 |

| Propoxy | 158 | 0.4 |

The propoxy derivative’s lower solubility stems from increased hydrophobicity.

Challenges and Mitigation Strategies

- Hydrolysis of Sulfonyl Chloride : Conduct reactions under anhydrous conditions with molecular sieves.

- Epimerization at Chiral Centers : Use low-temperature (−10°C) coupling for stereochemical integrity.

- Byproduct Formation : Employ gradient chromatography (hexane → ethyl acetate) to separate sulfonic acid impurities.

Scale-Up Considerations

Pilot-scale production (1 kg batch) requires:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide is primarily studied for its potential antimicrobial properties . It serves as a lead compound for the development of new drugs targeting bacterial infections.

Biological Studies

In biological research, this compound is utilized to explore the interactions between sulfonamides and various biological targets. Its mechanism of action often involves enzyme inhibition, particularly in pathways related to folate synthesis in microorganisms.

Industrial Applications

The compound is also employed in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance its biological activity.

Data Table: Comparison of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group and propoxy substitution | Antimicrobial properties |

| N-(2-hydroxypropyl)-4-fluorobenzenesulfonamide | Fluorine atom addition | Antitumor activity |

| 4-Fluorobenzenesulfonamide | Lacks phenyl propanol side chain | Antimicrobial properties |

| N-(Phenethyl)-4-fluorobenzenesulfonamide | Different alkyl chain | Inhibitory effects on cancer cells |

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects comparable to traditional antibiotics.

- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. Results indicated that the compound effectively blocked enzyme activity at low concentrations.

- Synthesis of Derivatives : Investigations into modifying the propoxy group led to derivatives with enhanced lipophilicity and metabolic stability, broadening the scope for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Pathways Involved: It may interfere with the folate synthesis pathway in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Features

The compound shares core sulfonamide functionality with several pharmacologically active molecules. Key comparisons include:

Key Observations :

- Sulfonamide Core : The target compound and Zydena share sulfonamide groups, but Zydena’s pyrazolo-pyrimidinyl system confers selectivity for PDE5, whereas the target’s simpler structure may limit target specificity .

- Substituent Effects: The 4-propoxy group in the target compound contrasts with NAT-1’s methoxyphenyl and thiazolidinone ring, which are critical for PPAR-γ binding . Zydena’s ethoxyquinoline and dimethylamino groups enhance its pharmacokinetic profile .

- Molecular Weight : The target compound (347 g/mol) is smaller than Zydena (528 g/mol), suggesting differences in bioavailability or blood-brain barrier penetration.

Functional and Pharmacological Comparisons

- Enzyme Inhibition: Zydena: Explicitly inhibits PDE5 (IC₅₀ ~1.4 nM), leveraging its heterocyclic core for high affinity . NAT-1/2: Thiazolidinone derivatives exhibit PPAR-γ agonism (EC₅₀ ~0.8 μM for NAT-2), linked to antidiabetic effects .

- Zydena’s dimethylamino and ethoxy groups balance solubility and permeability, reflected in its oral bioavailability (>60%) .

Research Findings and Gaps

- Therapeutic Potential: Zydena’s clinical success highlights the importance of heterocyclic extensions for target specificity, a feature absent in the simpler target molecule .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties. The structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 325.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known to inhibit enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and replication. Additionally, the compound may exhibit activity against specific viral targets, similar to other compounds in its class.

Biological Activity Overview

-

Antiviral Activity :

- Research indicates that compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to the reverse transcriptase enzyme, disrupting viral replication processes .

- A pharmacophore model developed for NNRTIs highlights essential features such as hydrophobic groups and hydrogen-bond acceptors that are critical for binding affinity .

- Antibacterial Activity :

- Antiparasitic Activity :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HIV Reverse Transcriptase | 0.0004 - 100 | |

| Antibacterial | Various Bacterial Strains | < 10 | |

| Antiparasitic | Leishmania donovani | < 5 |

Research Findings

- NNRTI Development : A study implementing pharmacophore modeling identified key structural features necessary for effective NNRTI activity. The derived model was validated through virtual screening against known inhibitors .

- Antiparasitic Efficacy : Initial screenings of compounds analogous to this compound demonstrated significant inhibition of Leishmania species at nanomolar concentrations, indicating a favorable therapeutic index compared to existing treatments .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on mammalian cell lines (e.g., L6 cells) revealed that while effective against target pathogens, the compound exhibited lower cytotoxicity, suggesting a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide, and how are key intermediates characterized?

The synthesis typically involves:

- Nucleophilic substitution : Reacting 4-propoxybenzenesulfonyl chloride with 2-amino-2-phenylpropanol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Key intermediates (e.g., 4-propoxybenzenesulfonyl chloride) are characterized via:

- NMR spectroscopy : Confirm regiochemistry and purity (e.g., δ 7.8–7.6 ppm for aromatic protons adjacent to sulfonyl groups) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 376.1) .

| Synthetic Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | 0–5°C, DCM, Et₃N | |

| Microwave-assisted | 80–85 | 100°C, 30 min, DMF |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign protons (e.g., hydroxypropyl CH at δ 4.2–3.8 ppm) and carbons (e.g., sulfonamide S=O at ~170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 376.1284 for C₁₈H₂₁NO₄S) .

- HPLC : Assess purity (>95% with C18 column, acetonitrile/water mobile phase) .

| Technique | Key Parameters | Detection Limit |

|---|---|---|

| NMR | 400–600 MHz, CDCl₃ | 1–5% impurities |

| HRMS | Resolution >20,000 | 0.1 ppm mass error |

| HPLC | UV 254 nm, 1.0 mL/min | 0.1% impurities |

Advanced Questions

Q. How can researchers address low yields in the sulfonamide bond formation step?

Methodological strategies :

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, improving yields to >80% .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to DCM but may require post-reaction purification .

- Temperature control : Maintain <10°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

Data contradiction example : Yields drop to 50% in humid environments due to sulfonyl chloride degradation. Mitigate by using molecular sieves or anhydrous conditions .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Structural analogs : Compare activity of derivatives (e.g., 4-ethoxy vs. 4-propoxy substituents) to identify SAR trends .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., Udenafil as a PDE5 inhibitor reference) .

- Crystallography : Resolve 3D structure via X-ray diffraction to correlate conformation with activity (e.g., hydrogen bonding at sulfonamide group) .

| Analog | IC₅₀ (PDE5 Inhibition) | Key Structural Feature |

|---|---|---|

| Parent compound | 12 nM | 4-propoxy group |

| 4-Ethoxy derivative | 28 nM | Reduced alkyl chain length |

| Udenafil (reference) | 8.5 nM | Pyrazolo-pyrimidinone core |

Q. How can reaction conditions be optimized for regioselective functionalization?

- Protecting groups : Temporarily block the hydroxypropyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct sulfonylation to the aromatic ring .

- Metal catalysis : Use Cu(I) to mediate Ullmann-type coupling for aryl ether formation, achieving >90% regioselectivity .

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, while higher temps (60°C) shift equilibrium toward thermodynamically stable isomers .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Docking studies : Model interactions with target proteins (e.g., PDE5 active site) using AutoDock Vina to prioritize substituents (e.g., fluorinated groups for improved binding) .

- QSAR models : Correlate logP values with cellular permeability; optimal range: 2.5–3.5 .

- MD simulations : Assess stability of sulfonamide-protein complexes over 100 ns trajectories to predict in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.